![molecular formula C13H19BrN2OSi B1377274 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine CAS No. 1305324-62-2](/img/structure/B1377274.png)
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine, also known as 4-Bromo-2-t-butyl-7-trimethylsilyloxazolo[4,5-c]pyridine, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound consisting of a bromine atom, a tert-butyl group, and a trimethylsilyloxazolo[4,5-c]pyridine ring. The compound has been widely studied for its potential as a synthetic intermediate for other compounds, and its applications in medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Chemistry
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and medicinal chemistry. Tjosaas et al. (2008) described the preparation of oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine, showcasing a base/TBAB promoted non-catalyzed microwave cyclization strategy, highlighting its efficiency in synthesizing oxazolopyridine derivatives Tjosaas, Kjerstad, & Fiksdahl, 2008. This methodology underpins the significance of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine in the streamlined synthesis of complex molecular architectures.
Catalysis and Material Science
In catalysis and material science, the compound has found application in the development of polymer-supported pyridine-bis(oxazoline) ligands. Lundgren et al. (2003) demonstrated the use of such ligands in ytterbium-catalyzed silylcyanation of benzaldehyde, emphasizing the reusability and efficiency of the catalytic system Lundgren, Lutsenko, Jönsson, & Moberg, 2003. This research illustrates the compound's role in enhancing the sustainability and effectiveness of catalytic processes.
Fluorescence and Dye Synthesis
The fluorescence properties and dye synthesis applications of derivatives of oxazolo[4,5-b]pyridine have been extensively studied. For instance, Mac et al. (2007) investigated the fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring, finding that electron-donating and withdrawing groups significantly impact the fluorescence properties Mac, Baran, Uchacz, Baran, Suder, & Leśniewski, 2007. This research highlights the compound's potential in the development of new fluorescent materials for biological and chemical sensing.
Antimicrobial Activity
The antimicrobial activity of oxazolo[4,5-b]pyridine derivatives has also been explored. Celik et al. (2021) conducted a study on the antimicrobial activities of these derivatives, demonstrating their efficacy against various bacteria and fungus strains Celik, Erol, & Kuyucuklu, 2021. This indicates the potential of 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine derivatives in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-13(2,3)12-16-9-10(17-12)8(18(4,5)6)7-15-11(9)14/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYCVLOBKPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



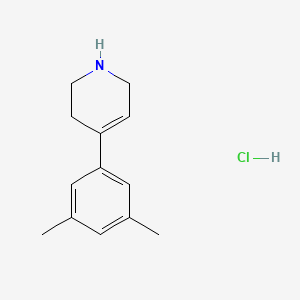
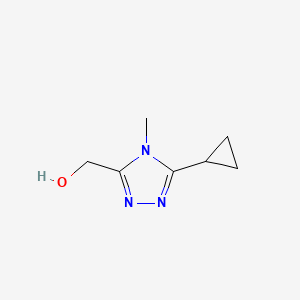
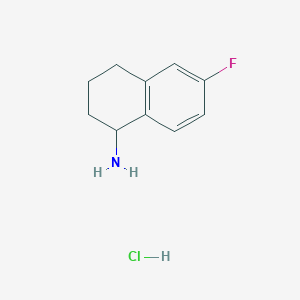
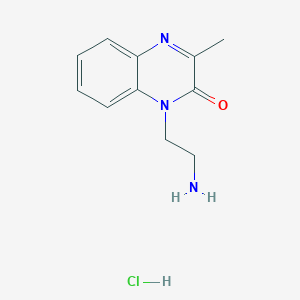
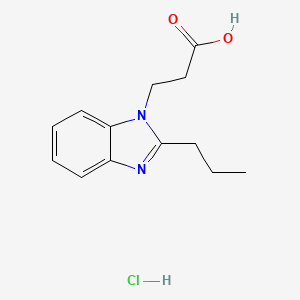
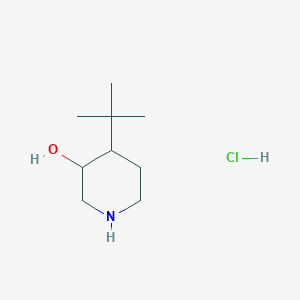
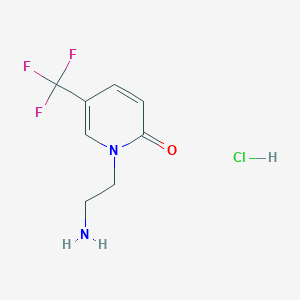

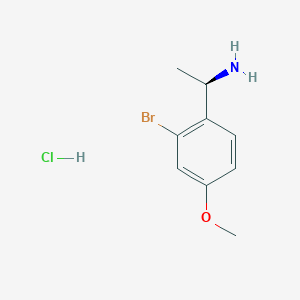
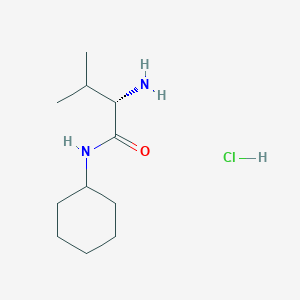
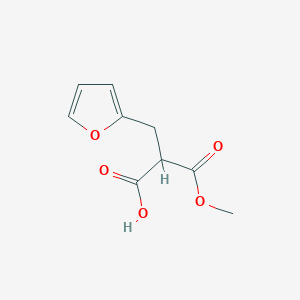


![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)